(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Overview
Description
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyl, bromo, benzodioxol, dimethylamino, and methyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzodioxol Group: The benzodioxol group is formed through the condensation of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, alkanes
Substitution Products: Amines, ethers, thioethers
Scientific Research Applications
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The presence of the dimethylamino and benzodioxol groups may facilitate binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-acetyl-2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
- 6-acetyl-2-[(6-fluoro-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Uniqueness
The uniqueness of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O4S/c1-13-22(14(2)30)23(15-5-7-17(8-6-15)28(3)4)29-24(31)21(34-25(29)27-13)10-16-9-19-20(11-18(16)26)33-12-32-19/h5-11,23H,12H2,1-4H3/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIJYABJXVAAN-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3Br)OCO4)/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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